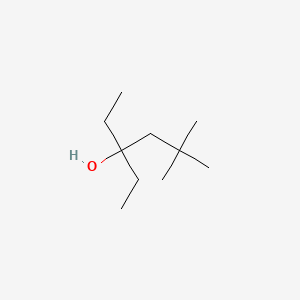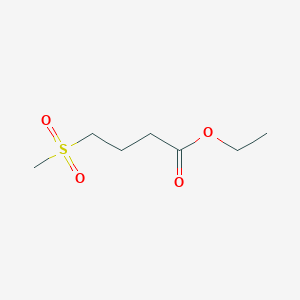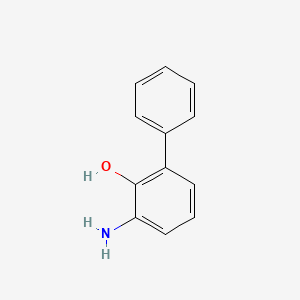
1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexadiene, characterized by the presence of methoxy and methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene can be synthesized through several methods. One common approach involves the methylation of 1,4-cyclohexadiene followed by methoxylation. The reaction typically requires a methylating agent such as methyl iodide and a base like potassium carbonate. The methoxylation step can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or ruthenium complexes can be employed to facilitate the methylation and methoxylation reactions under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexadiene derivatives.
Applications De Recherche Scientifique
1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and reactivity. Pathways involved may include oxidative stress response and modulation of signaling cascades.
Comparaison Avec Des Composés Similaires
1-Methoxy-1,4-cyclohexadiene: Shares the methoxy group but lacks the additional methyl groups.
1,4-Cyclohexadiene: Lacks both the methoxy and methyl groups, making it less reactive in certain contexts.
1,3-Cyclohexadiene: Isomeric form with different reactivity due to the position of double bonds.
Uniqueness: 1-Methoxy-3,5-dimethyl-1,4-cyclohexadiene is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
53922-67-1 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-methoxy-3,5-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C9H14O/c1-7-4-8(2)6-9(5-7)10-3/h4-5,7H,6H2,1-3H3 |
Clé InChI |
YRQQMIOKCMMHGW-UHFFFAOYSA-N |
SMILES |
CC1C=C(CC(=C1)OC)C |
SMILES canonique |
CC1C=C(CC(=C1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[3-amino-4-(dimethylamino)phenyl]methanone](/img/structure/B3053376.png)










